(S)-3-Amino-6-((tert-butoxycarbonyl)amino)hexanoic acid
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Overview
Description
(S)-3-Amino-6-((tert-butoxycarbonyl)amino)hexanoic acid is a compound used primarily in peptide synthesis. It is a derivative of lysine, an essential amino acid, and features a tert-butoxycarbonyl (Boc) protecting group. This compound is significant in organic synthesis and biochemistry due to its role in the preparation of peptides and proteins.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-Amino-6-((tert-butoxycarbonyl)amino)hexanoic acid typically involves the protection of the amino group of lysine. The tert-butoxycarbonyl (Boc) group is introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction conditions are mild, often carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
In industrial settings, the production of Boc-protected amino acids, including this compound, is optimized for high yield and purity. The process involves large-scale reactions with stringent control over reaction parameters to ensure consistency and quality. The use of automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification is common .
Chemical Reactions Analysis
Types of Reactions
(S)-3-Amino-6-((tert-butoxycarbonyl)amino)hexanoic acid undergoes several types of chemical reactions, including:
Deprotection Reactions: The Boc group can be removed using strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid in methanol.
Coupling Reactions: It can participate in peptide bond formation using coupling reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA), hydrochloric acid (HCl) in methanol.
Coupling: N,N’-diisopropylcarbodiimide (DIC), hydroxybenzotriazole (HOBt), and other peptide coupling reagents.
Major Products Formed
The major products formed from these reactions include deprotected amino acids and peptides, which are essential building blocks for proteins and other biologically active molecules .
Scientific Research Applications
(S)-3-Amino-6-((tert-butoxycarbonyl)amino)hexanoic acid is widely used in scientific research, particularly in:
Peptide Synthesis: It serves as a building block for the synthesis of peptides and proteins, which are crucial for studying biological processes and developing therapeutics.
Drug Development: The compound is used in the synthesis of peptide-based drugs and bioconjugates, aiding in the development of new pharmaceuticals.
Bioconjugation: It is employed in bioconjugation reactions to attach peptides to other molecules, enhancing their functionality and stability.
Mechanism of Action
The mechanism of action of (S)-3-Amino-6-((tert-butoxycarbonyl)amino)hexanoic acid primarily involves its role as a protected amino acid in peptide synthesis. The Boc group protects the amino group during chemical reactions, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in peptide bond formation, facilitating the synthesis of peptides and proteins .
Comparison with Similar Compounds
Similar Compounds
(S)-2,6-Bis((tert-butoxycarbonyl)amino)hexanoic acid: Another Boc-protected lysine derivative used in peptide synthesis.
(S)-3-(tert-Butoxycarbonylamino)butanoic acid: A similar compound with a shorter carbon chain, used in similar applications.
Uniqueness
(S)-3-Amino-6-((tert-butoxycarbonyl)amino)hexanoic acid is unique due to its specific structure, which allows for the synthesis of longer peptide chains compared to shorter Boc-protected amino acids. Its use in the synthesis of complex peptides and proteins makes it a valuable tool in biochemical research and drug development .
Properties
IUPAC Name |
(3S)-3-amino-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O4/c1-11(2,3)17-10(16)13-6-4-5-8(12)7-9(14)15/h8H,4-7,12H2,1-3H3,(H,13,16)(H,14,15)/t8-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLDUAIKSZTULGY-QMMMGPOBSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCC(CC(=O)O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NCCC[C@@H](CC(=O)O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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